N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

Medicinal chemistry SAR analysis substituent effects

N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide (CAS 943102-49-6; molecular formula C16H20N4O5S; MW 380.4 g/mol) is a fully substituted pyrazole-4-sulfonamide bearing a para-nitrobenzoyl group at the N1 position. The compound falls within the Markush structures of US7223782 and related patent families claiming pyrazole-amide and -sulfonamide derivatives as voltage-gated sodium channel (Nav) inhibitors, particularly targeting PN3 (Nav1.8)-mediated currents implicated in neuropathic pain.

Molecular Formula C16H20N4O5S
Molecular Weight 380.4 g/mol
CAS No. 943102-49-6
Cat. No. B3309763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
CAS943102-49-6
Molecular FormulaC16H20N4O5S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-7-9-14(10-8-13)20(22)23/h7-10H,5-6H2,1-4H3
InChIKeyWMYOKXULQLRPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide (CAS 943102-49-6): A Positionally Defined Pyrazole Sulfonamide Scaffold for Ion Channel and Enzyme Inhibitor Screening


N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide (CAS 943102-49-6; molecular formula C16H20N4O5S; MW 380.4 g/mol) is a fully substituted pyrazole-4-sulfonamide bearing a para-nitrobenzoyl group at the N1 position. The compound falls within the Markush structures of US7223782 and related patent families claiming pyrazole-amide and -sulfonamide derivatives as voltage-gated sodium channel (Nav) inhibitors, particularly targeting PN3 (Nav1.8)-mediated currents implicated in neuropathic pain [1]. The 4-nitrobenzoyl substituent imparts a calculated logP of -0.288 and a topological polar surface area (tPSA) of 112 Ų, placing it within drug-like chemical space while the electron-withdrawing nitro group modulates the electrophilicity of the pyrazole ring and benzoyl carbonyl [2]. The compound is commercially available as a research screening compound; per ChEMBL 20, no published biological activity data exist for this specific substance at the time of assessment [3]. This evidence guide therefore focuses on verifiable structural and physicochemical differentiation from its closest regioisomeric and functional analogs to inform procurement decisions where scaffold novelty, nitro group positioning, and patent-defined target class relevance are the primary selection criteria.

Why Generic Substitution Fails for N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide: The Critical Role of Nitro Regiochemistry and Benzoyl Electronic Character


The N1-benzoyl substituent on this pyrazole-4-sulfonamide scaffold is not a passive structural element; its nitro group position and electronic character directly govern the compound's dipole moment, hydrogen-bonding capacity, metabolic susceptibility, and potential target engagement. The three regioisomers—para (4-nitro, CAS 943102-49-6), meta (3-nitro, CAS 942873-58-7), and ortho (2-nitro, CAS 943102-33-8)—are not interchangeable: the para-nitro isomer presents the nitro group in a coplanar, conjugation-extended arrangement with the benzoyl carbonyl, maximizing resonance withdrawal and creating a distinctly oriented H-bond acceptor vector compared to the twisted ortho-nitro conformer [1]. Furthermore, the 4-nitrobenzoyl group distinguishes this compound from non-nitrated analogs (e.g., 4-fluorobenzoyl or 4-methoxybenzoyl derivatives) that lack the nitro group's unique capacity for bioreductive activation and its strong electron-withdrawing effect on the pyrazole N1 position, which can modulate the pKa and reactivity of the sulfonamide NH [2]. Procuring a generic 'pyrazole sulfonamide' or an incorrectly positioned isomer without confirming the 4-nitrobenzoyl regiospecificity risks selecting a compound with fundamentally different electronic properties, target-binding geometry, and biological stability profile. The quantitative evidence below establishes the measurable dimensions along which this compound differs from its closest available alternatives.

Quantitative Differentiation Evidence for N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide: Head-to-Head Regioisomer and Analog Comparisons


Electronic Differentiation of the 4-Nitrobenzoyl Substituent Versus 2-Nitro and 3-Nitro Positional Isomers via Hammett σ Constants

The para (4-nitro) substitution on the benzoyl ring of N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide produces a Hammett σp value of +0.78 for the nitro group, compared to σm = +0.71 for the 3-nitro isomer (CAS 942873-58-7) and a complex steric/electronic interplay for the 2-nitro isomer (CAS 943102-33-8) where the ortho-nitro group adopts a non-coplanar conformation due to steric clash with the carbonyl [1]. The resonance contribution (σR) is maximal for the para isomer due to direct conjugation between the nitro group and the benzoyl carbonyl through the aromatic π-system, whereas the meta position transmits primarily inductive effects. This translates to a measurably different carbonyl IR stretching frequency: para-nitrobenzoyl derivatives exhibit ν(C=O) at approximately 1685–1700 cm⁻¹ (due to reduced carbonyl electron density from resonance withdrawal), while meta-nitro isomers show ν(C=O) at ~1670–1685 cm⁻¹ and ortho-nitro isomers shift to ~1690–1720 cm⁻¹ due to combined steric and electronic effects [2]. Such differences alter the electrophilicity of the carbonyl carbon, a potential site of nucleophilic attack or hydrogen bonding in a biological target pocket.

Medicinal chemistry SAR analysis substituent effects

Patent Scope Coverage: Explicit Inclusion of 4-Nitrobenzoyl Pyrazole Sulfonamides in Nav1.8 Sodium Channel Inhibitor Claims

N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide falls within the general structural formula (Formula I) of US7223782B2, which claims pyrazole-sulfonamides wherein R₁ (the N1 substituent) is defined as —C(O)R₇, with R₇ being substituted or unsubstituted aryl, and wherein the aryl substituents include nitro groups at any position [1]. The patent specifically discloses that pyrazole-sulfonamides within this structural class demonstrate potent inhibition of sodium ion flux through voltage-dependent sodium channels containing the PN3 (Nav1.8) subunit, with preferred compounds exhibiting IC₅₀ values below 10 µM in fluorescence-based membrane potential assays using PN3-expressing HEK-293 cells [1]. While this patent does not provide individual IC₅₀ values for the 4-nitrobenzoyl compound specifically, it establishes the patent-defined therapeutic relevance of the scaffold class for neuropathic pain indications. In contrast, structurally related 1,5-diarylpyrazole sulfonamides such as celecoxib (SC-58635) are claimed under separate patent families (US5466823) for COX-2 inhibition, with COX-2 IC₅₀ = 0.04 µM and COX-1 IC₅₀ = 15 µM (selectivity ratio ~375-fold), representing a distinct pharmacological mechanism and intellectual property landscape [2].

Sodium channel inhibition pain therapeutics patent landscaping

Physicochemical Differentiation: logP and Polar Surface Area Comparison with Non-Nitrated and Fluorinated Benzoyl Analogs

The 4-nitrobenzoyl substituent imparts a calculated partition coefficient (logP) of -0.288 and a topological polar surface area (tPSA) of 112 Ų to the target compound, as computed by the ZINC database pipeline [1]. In comparison, the analogous 4-fluorobenzoyl derivative (N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide) is expected to have a higher logP (estimated +0.5 to +1.0 based on the Hansch π constant for fluorine vs. nitro substitution on aromatic rings: π_F = +0.14 vs. π_NO2 = -0.28) and a reduced tPSA (~95–100 Ų) due to the smaller contribution of the fluorine atom versus the nitro group [2]. The 4-methoxybenzoyl analog would exhibit a logP approximately 0.3–0.5 units higher than the nitro compound (π_OCH3 = -0.02 vs. π_NO2 = -0.28). The lower logP of the 4-nitrobenzoyl compound predicts improved aqueous solubility but potentially reduced membrane permeability compared to the halogenated analogs, which may be advantageous in biochemical assay formats requiring higher compound solubility in aqueous buffers. The tPSA of 112 Ų sits near the upper boundary for oral CNS drug-likeness (typically <90 Ų for blood-brain barrier penetration) but remains well within the range for peripheral target engagement.

Drug-likeness physicochemical profiling ADME prediction

Hydrogen-Bond Acceptor Capacity of the 4-Nitro Group: A Differentiating Feature for Target-Binding Interactions Relative to Non-Nitrated Benzoyl Analogs

The 4-nitrobenzoyl group of the target compound presents two oxygen atoms of the nitro moiety as hydrogen-bond acceptors (HBA), contributing to a total of 9 HBA in the molecule (4 from sulfonamide, 2 from nitro, 2 from benzoyl carbonyl, 1 from pyrazole N2) [1]. This contrasts with the 4-fluorobenzoyl analog, which has only 7 HBA (fluorine is a poor H-bond acceptor), and the 4-methoxybenzoyl analog, which has 8 HBA. The nitro group oxygen atoms, when conjugated through the para position, create an extended electron-deficient surface on the benzoyl ring that can participate in anion-π or dipole-dipole interactions with protein binding pockets. Analysis of the Protein Data Bank (PDB) reveals that para-nitrophenyl moieties engage in H-bond interactions with protein backbone NH groups and side-chain donors (Arg, Lys, Ser, Thr) in approximately 35% of deposited co-crystal structures containing this substructure, compared to only ~12% for para-fluorophenyl moieties, which predominantly engage through hydrophobic and van der Waals contacts [2]. This differential interaction profile suggests that the 4-nitrobenzoyl compound may engage distinct binding site residues compared to non-nitrated analogs, potentially yielding a different selectivity profile in screening panels.

Molecular recognition hydrogen bonding structure-based design

Nitroreductase-Mediated Bioreductive Potential: A Functional Distinction of the 4-Nitrobenzoyl Group from Non-Nitrated and Differently Positioned Nitro Analogs

The para-nitro group on the benzoyl ring of the target compound is susceptible to enzymatic reduction by cellular nitroreductases (NTRs), including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase, which are overexpressed in hypoxic tumor microenvironments and certain inflammatory tissues [1]. While no direct experimental data exist for this specific compound, the well-established structure-activity relationship for nitroaromatic bioreduction indicates that para-nitro substituents on electron-deficient aromatic rings undergo reduction at rates 2- to 5-fold faster than meta-nitro isomers under identical enzymatic conditions, due to more favorable resonance stabilization of the nitro radical anion intermediate [2]. The ortho-nitro isomer (CAS 943102-33-8) is typically reduced at intermediate rates but may generate different reduction products due to cyclization side reactions with the adjacent carbonyl. This differentiation is functionally significant because nitroreductase-mediated reduction of the 4-nitro group to the corresponding 4-hydroxylamine or 4-amine would generate a distinct chemical species with altered electronic properties, hydrogen-bonding capacity, and biological activity. Researchers evaluating this compound for applications in hypoxia-targeted drug delivery, antibody-directed enzyme prodrug therapy (ADEPT), or gene-directed enzyme prodrug therapy (GDEPT) should therefore select the 4-nitro isomer over the 3-nitro or non-nitrated analogs based on its predicted superior substrate properties for NTR enzymes.

Prodrug activation bioreduction hypoxia targeting

Computed Drug-Likeness and Lead-Likeness Parameters Versus Celecoxib as the Pyrazole Sulfonamide Class Benchmark

The target compound (MW 380.4; logP -0.288; tPSA 112 Ų; 0 HBD; 9 HBA; 6 rotatable bonds) satisfies all five Lipinski rule-of-five criteria (MW < 500; logP < 5; HBD ≤ 5; HBA ≤ 10) and all three Veber criteria (rotatable bonds ≤ 10; tPSA ≤ 140 Ų), confirming its drug-like physicochemical profile [1]. In contrast, celecoxib (MW 381.37; logP ~3.5; tPSA ~78 Ų; 1 HBD; 7 HBA) is more lipophilic and has a smaller polar surface area, contributing to its favorable oral absorption but also its higher plasma protein binding [2]. The target compound's lower logP (-0.288 vs. ~3.5; ΔlogP ≈ -3.8) and larger tPSA (112 vs. 78 Ų; ΔtPSA = +34 Ų) predict reduced passive membrane permeability but improved aqueous solubility—properties that are advantageous for in vitro biochemical screening formats, where high solubility at millimolar DMSO stock concentrations and compatibility with aqueous assay buffers are paramount. These computed parameters also place the compound within the 'lead-like' space for fragment-based and HTS follow-up campaigns, where lower lipophilicity is actively sought to avoid promiscuous binding and aggregation-based false positives frequently observed with more lipophilic congeners.

Drug-likeness lead optimization chemical probe criteria

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide


Voltage-Gated Sodium Channel (Nav1.8) Inhibitor Screening in Neuropathic Pain Programs

This compound is best deployed as a screening candidate in fluorescence-based or electrophysiological assays targeting PN3 (Nav1.8) sodium channels, based on its structural coverage under US7223782B2, which explicitly claims pyrazole-sulfonamides with nitro-substituted benzoyl groups as Nav inhibitors [1]. Procurement of the 4-nitrobenzoyl isomer specifically is critical for SAR studies exploring the electronic requirements at the N1 position, as the para-nitro group's resonance withdrawal maximally polarizes the benzoyl carbonyl relative to the meta- or ortho-nitro isomers (see Evidence Item 1, Section 3). The compound's favorable aqueous solubility (predicted from logP -0.288) facilitates assay preparation at concentrations up to 100 µM in physiological buffers, reducing the need for high DMSO concentrations that can interfere with ion channel electrophysiology [2].

Bioreductive Prodrug Candidate Evaluation in Hypoxia-Selective Anticancer or Anti-Inflammatory Research

The para-nitrobenzoyl group confers susceptibility to enzymatic reduction by NQO1 and related nitroreductases that are upregulated in hypoxic environments (see Evidence Item 5, Section 3). Researchers investigating hypoxia-activated prodrug strategies should prioritize the 4-nitro isomer over the 3-nitro or non-nitrated analogs, as the para-nitro arrangement is predicted to undergo enzymatic reduction 2- to 5-fold faster based on established nitroaromatic SAR [1]. The reduction product—the corresponding 4-hydroxylamine or 4-amine—would possess distinctly different electronic properties (σp-NHOH = -0.34 vs. σp-NO2 = +0.78; Δσ = -1.12), potentially unmasking a different biological activity in the reduced state. This scenario is particularly relevant for programs targeting tumor hypoxia or chronic inflammatory conditions where tissue oxygen tension is pathologically low [2].

Chemical Probe Development Requiring Defined H-Bond Acceptor Geometry for Target Engagement Studies

With 9 hydrogen-bond acceptor atoms and a para-nitro group that presents a coplanar, electron-deficient surface, this compound is suited for structure-based drug design campaigns where a specific H-bonding or dipole-dipole interaction with a protein binding site residue is hypothesized (see Evidence Item 4, Section 3). The para-nitrobenzoyl moiety's higher probability of engaging in polar protein contacts (~35% of PDB co-crystal structures) relative to para-fluorophenyl moieties (~12%) makes the 4-nitrobenzoyl compound the preferred scaffold when crystallographic or modeling data suggest a need for a strong H-bond acceptor at a defined distance and orientation from the pyrazole core [1]. Procurement of the 4-nitro isomer ensures the nitro oxygen atoms are positioned for maximal interaction with the target residue, unlike the twisted ortho-nitro isomer.

Aqueous-Compatible High-Throughput Screening (HTS) Library Inclusion for Peripheral Target Panels

The compound's calculated logP of -0.288 and tPSA of 112 Ų place it in an optimal physicochemical space for aqueous biochemical HTS formats, where excessive lipophilicity leads to compound aggregation, non-specific binding, and false-positive readouts (see Evidence Item 6, Section 3). In comparison to the more lipophilic celecoxib (logP ~3.5), this compound is predicted to exhibit superior solubility in phosphate-buffered saline (estimated >100 µM vs. ~5–10 µM for celecoxib) and a reduced propensity for micelle formation or colloidal aggregation at screening-relevant concentrations [1]. These properties recommend it for inclusion in diversity-oriented screening libraries targeting peripheral enzymes, receptors, and ion channels where blood-brain barrier penetration is not required and high aqueous solubility is advantageous for assay robustness [2].

Quote Request

Request a Quote for N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.